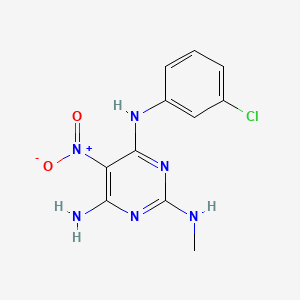

N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine

Descripción

ML231 es un fármaco de molécula pequeña desarrollado inicialmente por la Universidad de Nuevo México. Es un modulador del coactivador de transcripción regulado por CREB 1 (CRTC1), que desempeña un papel en varios procesos celulares. El compuesto ha mostrado aplicaciones terapéuticas potenciales en el tratamiento de neoplasmas .

Propiedades

Número CAS |

1401688-52-5 |

|---|---|

Fórmula molecular |

C11H11ClN6O2 |

Peso molecular |

294.7 g/mol |

Nombre IUPAC |

4-N-(3-chlorophenyl)-2-N-methyl-5-nitropyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C11H11ClN6O2/c1-14-11-16-9(13)8(18(19)20)10(17-11)15-7-4-2-3-6(12)5-7/h2-5H,1H3,(H4,13,14,15,16,17) |

Clave InChI |

NOGLUAGKODIFPO-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N |

SMILES canónico |

CNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N |

Solubilidad |

0.4 [ug/mL] |

Sinónimos |

(2S)-N-(2,5-Dimethylphenyl)-1-quinolin-8-ylsulfonylpyrrolidine-2-carboxamide |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ML231 implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central, seguida de modificaciones del grupo funcional para introducir los sustituyentes deseados. Las condiciones de reacción típicamente involucran el uso de disolventes orgánicos, catalizadores y temperaturas controladas para lograr el producto deseado.

Métodos de producción industrial

La producción industrial de ML231 implicaría escalar la síntesis de laboratorio a una escala mayor. Esto requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y sistemas automatizados puede ayudar a lograr una calidad y eficiencia consistentes en la producción.

Análisis De Reacciones Químicas

Tipos de reacciones

ML231 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de ML231 puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

Química: Se utiliza como un compuesto de herramienta para estudiar la modulación de la actividad de CRTC1.

Biología: Investigado por sus efectos en los procesos celulares y la expresión genética.

Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento de neoplasmas.

Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos y agentes terapéuticos.

Mecanismo De Acción

ML231 ejerce sus efectos modulando la actividad de CRTC1. CRTC1 está involucrado en la regulación de la expresión genética a través de su interacción con la proteína de unión al elemento de respuesta al cAMP (CREB). Al modular la actividad de CRTC1, ML231 puede influir en varios procesos celulares, incluido el crecimiento celular, la diferenciación y la supervivencia .

Comparación Con Compuestos Similares

Compuestos similares

ML232: Otro modulador de CRTC1 con propiedades similares.

ML233: Un compuesto con un mecanismo de acción diferente pero con aplicaciones terapéuticas similares.

Singularidad de ML231

ML231 es único en su modulación específica de la actividad de CRTC1, lo que lo distingue de otros compuestos con aplicaciones terapéuticas similares. Su capacidad para dirigirse selectivamente a CRTC1 lo convierte en una herramienta valiosa para estudiar el papel de esta proteína en varios procesos celulares y para desarrollar nuevos agentes terapéuticos .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.